Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Overview
Description
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C26H32BrOP. It is characterized by the presence of a triphenylphosphonium group attached to an 8-hydroxyoctyl chain, with bromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an 8-hydroxyoctyl halide, such as 8-bromooctanol. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the phosphonium salt. The general reaction scheme is as follows:
Ph3P+Br−(CH2)7OH→Ph3P+−(CH2)7OHBr−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The phosphonium group can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new phosphonium salts with different counterions.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of reduced phosphonium compounds.
Scientific Research Applications
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cellular organelles.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can target specific molecular pathways. The hydroxyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Phosphonium, (8-hydroxyhexyl)triphenyl-, bromide
- Phosphonium, (8-hydroxyoctyl)triphenyl-, chloride
- Phosphonium, (8-hydroxydecyl)triphenyl-, bromide
Uniqueness
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better solubility, reactivity, and targeting capabilities in various applications.
Properties
IUPAC Name |
8-hydroxyoctyl(triphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32OP.BrH/c27-22-14-3-1-2-4-15-23-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21,27H,1-4,14-15,22-23H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXSZMDWZOLMV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463952 | |
Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65734-62-5 | |
Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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